![molecular formula C8H15NOS2 B137215 4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-6-methyl-2-(methylthio)-,(4R,6R)-rel-(9CI) CAS No. 152560-97-9](/img/structure/B137215.png)
4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-6-methyl-2-(methylthio)-,(4R,6R)-rel-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-6-methyl-2-(methylthio)-,(4R,6R)-rel-(9CI) is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. This compound is a member of the thiazine family and has been studied extensively for its ability to interact with biological systems.
Wirkmechanismus
The mechanism of action of 4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-6-methyl-2-(methylthio)-,(4R,6R)-rel-(9CI) is not fully understood. However, it is believed that the compound interacts with various biological systems by binding to specific receptors and enzymes. This interaction leads to a cascade of biochemical reactions that ultimately result in the observed physiological effects.
Biochemical and Physiological Effects
4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-6-methyl-2-(methylthio)-,(4R,6R)-rel-(9CI) has been shown to exhibit a range of biochemical and physiological effects. These effects include the inhibition of inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of microbial growth. The compound has also been shown to interact with biological membranes, which could make it a promising drug delivery system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-6-methyl-2-(methylthio)-,(4R,6R)-rel-(9CI) for lab experiments is its ability to interact with biological systems. This makes it a promising compound for studying various biological processes. However, the compound's complex synthesis method and potential toxicity can make it challenging to work with in the lab.
Zukünftige Richtungen
There are several future directions for the study of 4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-6-methyl-2-(methylthio)-,(4R,6R)-rel-(9CI). One potential direction is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another direction is the study of the compound's potential use as a drug delivery system. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential therapeutic properties.
Synthesemethoden
The synthesis of 4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-6-methyl-2-(methylthio)-,(4R,6R)-rel-(9CI) involves the reaction of various chemical compounds under controlled conditions. The most common method involves the reaction of 2-amino-4-methylthiazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium methoxide to yield the final product.
Wissenschaftliche Forschungsanwendungen
4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-6-methyl-2-(methylthio)-,(4R,6R)-rel-(9CI) has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been studied for its potential use as a drug delivery system due to its ability to interact with biological membranes.
Eigenschaften
CAS-Nummer |
152560-97-9 |
---|---|
Molekularformel |
C8H15NOS2 |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
(4R,6R)-4-ethoxy-6-methyl-2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine |
InChI |
InChI=1S/C8H15NOS2/c1-4-10-7-5-6(2)12-8(9-7)11-3/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
CVKKANSZTHXCRJ-RNFRBKRXSA-N |
Isomerische SMILES |
CCO[C@@H]1C[C@H](SC(=N1)SC)C |
SMILES |
CCOC1CC(SC(=N1)SC)C |
Kanonische SMILES |
CCOC1CC(SC(=N1)SC)C |
Synonyme |
4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-6-methyl-2-(methylthio)-,(4R,6R)-rel-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.